Mono-fmoc ethylene diamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

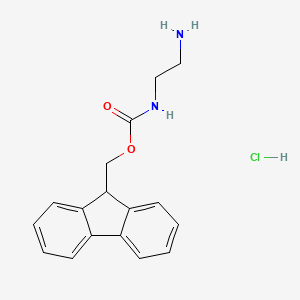

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYASDYOGIDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937196 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-32-8, 391624-46-7 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Mono-Fmoc Ethylene Diamine Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-Fmoc ethylene diamine hydrochloride, a key bifunctional linker, plays a critical role in modern bioconjugation and solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group at one end and a primary amine hydrochloride salt at the other, allows for the sequential and controlled conjugation of molecules. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and its applications in scientific research and drug development.

Core Chemical Properties

This compound is a white to off-white solid, valued for its utility as a building block in complex organic synthesis.[1] The presence of the Fmoc group allows for orthogonal protection strategies, which are fundamental in multi-step syntheses, particularly in peptide chemistry.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 318.80 g/mol | [3] |

| Appearance | White to pale yellow solid/powder | [4][5] |

| Melting Point | Approximately 175 °C | [5] |

| Solubility | Soluble in water, ethanol, and methanol. Solvents such as DMF and DMSO are often used in reaction conditions. | [5][6] |

| Storage Temperature | 2-8°C | [4] |

| Purity | Typically ≥98% (TLC) | [3] |

Applications in Synthesis

The primary application of this compound is as a linker or spacer in the synthesis of peptides, oligonucleotides, and various bioconjugates, including antibody-drug conjugates (ADCs).[3][7] Its bifunctional nature enables the connection of two different molecular entities.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound: coupling to a carboxylic acid and the subsequent deprotection of the Fmoc group.

Coupling Reaction with a Carboxylic Acid

This protocol outlines the procedure for forming an amide bond between this compound and a generic carboxylic acid. This is a fundamental step for its use as a linker.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC)[6]

-

Additive: 1-Hydroxybenzotriazole (HOBt)[8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[6]

Procedure:

-

Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DMF.

-

Activation: Add the coupling reagent, EDC or DIC (1.1 equivalents), to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: In a separate vessel, dissolve this compound (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

-

Coupling: Add the solution of the activated carboxylic acid to the free amine solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an appropriate solvent and washed to remove excess reagents and byproducts. The final product is then purified using techniques such as flash chromatography or preparative HPLC.

Figure 1. Workflow for coupling a carboxylic acid to this compound.

Fmoc Deprotection

The removal of the Fmoc group is essential to expose the primary amine for subsequent reactions. This is typically achieved under basic conditions.

Materials:

-

Fmoc-protected compound

-

Deprotection solution: 20% piperidine in DMF (v/v)[9]

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Swelling (for SPPS): If the Fmoc-protected compound is attached to a solid support, swell the resin in DMF for 30-60 minutes.

-

Deprotection: Treat the Fmoc-protected compound (either in solution or on-resin) with a 20% solution of piperidine in DMF.

-

Reaction Time: Allow the reaction to proceed for 10-20 minutes at room temperature.[9] For on-resin deprotection, this is often done in two steps (e.g., 2 minutes followed by 10 minutes with fresh reagent).

-

Washing:

-

In Solution: After the reaction, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by extraction or precipitation of the product.

-

On-Resin: Wash the resin extensively with DMF and DCM to remove the deprotection reagent and byproducts. A colorimetric test (e.g., Kaiser test) can be used to confirm the presence of the free primary amine.

-

Figure 2. General workflow for the deprotection of the Fmoc group.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. This molecule is a synthetic building block and is not known to be naturally occurring or to have a direct pharmacological effect in its own right. Its role is primarily to facilitate the synthesis of larger, more complex molecules that may have biological activity.

Logical Relationships in Synthesis

The use of this compound in a synthetic strategy follows a clear logical progression, enabling the creation of well-defined molecular architectures.

Figure 3. Logical flow of a synthetic strategy utilizing this compound.

Conclusion

This compound is an indispensable tool for chemists and drug development professionals. Its well-defined chemical properties and the robust, established protocols for its use in coupling and deprotection reactions make it a reliable choice for the synthesis of complex biomolecules and conjugates. While not directly involved in biological signaling, its role as a versatile linker enables the creation of novel therapeutics and research tools with precisely engineered structures and functions.

References

- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. abzena.com [abzena.com]

An In-depth Technical Guide to the Synthesis of Mono-Fmoc-Ethylene Diamine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of mono-Fmoc-ethylene diamine hydrochloride, a critical building block in peptide synthesis and bioconjugate chemistry.[1] Due to the challenges associated with direct mono-protection of symmetrical diamines like ethylenediamine, a multi-step synthetic approach is generally favored to ensure high yield and purity of the desired product.[2][3]

Introduction

Ethylenediamine is a versatile C2 building block with two primary amine groups. However, the identical reactivity of these groups makes selective mono-functionalization challenging, often leading to mixtures of di-substituted products.[2] To overcome this, a common strategy involves the use of orthogonal protecting groups, allowing for the sequential and controlled modification of the diamine.[2][3] This guide details a reliable three-step synthesis for mono-Fmoc-ethylene diamine hydrochloride, which involves:

-

Mono-protection of ethylenediamine with a tert-butyloxycarbonyl (Boc) group.

-

Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the free amine.

-

Selective deprotection of the Boc group under acidic conditions to yield the hydrochloride salt of the mono-Fmoc-protected ethylenediamine.

This method provides a more reliable route to the desired product compared to the direct reaction of ethylenediamine with Fmoc-Cl or Fmoc-OSu, which is generally inefficient for mono-protection.[3]

Experimental Protocols

The following protocols are synthesized from established methodologies for the protection and deprotection of diamines.

2.1. Materials and Methods

| Reagent/Material | Formula | Molecular Weight ( g/mol ) |

| Ethylenediamine | C₂H₈N₂ | 60.10 |

| Di-tert-butyl dicarbonate (Boc Anhydride) | C₁₀H₁₈O₅ | 218.25 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 |

| Hydrochloric acid (HCl) | HCl | 36.46 |

2.2. Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for mono-Fmoc-ethylene diamine hydrochloride.

2.3. Step-by-Step Procedure

Step 1: Synthesis of N-Boc-ethylenediamine

-

In a 2 L round-bottom flask, dissolve ethylenediamine (e.g., 306.5 mL, 4.58 mol) in tetrahydrofuran (600 mL).[3]

-

In a separate flask, dissolve Boc anhydride (e.g., 50.0 g, 229 mmol) in 400 mL of tetrahydrofuran.[3]

-

Slowly add the Boc anhydride solution to the vigorously stirred ethylenediamine solution over 45 minutes using an addition funnel.[3]

-

After the addition is complete, continue stirring the reaction mixture for 18 hours at room temperature.[3]

-

Quench the reaction by adding 500 mL of water.[3]

-

Saturate the aqueous phase with solid potassium carbonate (K₂CO₃).[3]

-

Separate the organic phase, and dry it over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Filter the solution and concentrate it under reduced pressure to yield N-Boc-ethylenediamine as a pale yellow oil. A yield of approximately 80% can be expected.[3]

Step 2: Synthesis of N-Boc-N'-Fmoc-ethylenediamine

-

Dissolve the N-Boc-ethylenediamine from the previous step in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent) to the solution.

-

Add triethylamine (TEA) (3.0 equivalents) dropwise to the reaction mixture over 5 minutes.[3]

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N'-Fmoc-ethylenediamine.

-

Purify the product by flash column chromatography.

Step 3: Synthesis of mono-Fmoc-ethylene diamine hydrochloride

-

Dissolve the purified N-Boc-N'-Fmoc-ethylenediamine in dichloromethane.

-

Cool the solution in an ice bath and add trifluoroacetic acid (TFA).[3]

-

Stir the reaction mixture for 20 minutes, then concentrate it to an oil.[3]

-

To form the hydrochloride salt, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent.

-

The product, mono-Fmoc-ethylene diamine hydrochloride, will precipitate as a white to pale yellow solid.[4]

-

Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of mono-Fmoc-ethylene diamine hydrochloride.

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | N-Boc-ethylenediamine | Ethylenediamine, Boc Anhydride | - | THF | ~80%[3] | >95% |

| 2 | N-Boc-N'-Fmoc-ethylenediamine | N-Boc-ethylenediamine | Fmoc-OSu, TEA | DCM | Moderate | >98% |

| 3 | mono-Fmoc-ethylene diamine hydrochloride | N-Boc-N'-Fmoc-ethylenediamine | TFA, HCl | DCM | High | ≥98% (TLC)[1][5] |

Logical Relationship of Protecting Group Strategy

The success of this synthesis relies on the orthogonal nature of the Boc and Fmoc protecting groups. The following diagram illustrates the logical relationship of this strategy.

Caption: Orthogonal protecting group strategy for selective synthesis.

Conclusion

The multi-step synthesis presented in this guide provides a robust and reliable method for the preparation of high-purity mono-Fmoc-ethylene diamine hydrochloride. By employing an orthogonal protecting group strategy, the challenges of direct mono-functionalization of ethylenediamine are effectively circumvented. This protocol is well-suited for researchers and professionals in drug development and peptide chemistry who require this important synthetic building block.

References

The Orthogonal Path: A Technical Guide to the Fmoc Protection of Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism and synthetic strategies for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of ethylenediamine. Given the challenges of direct monofunctionalization of symmetrical diamines, this document focuses on the prevalent and more reliable orthogonal approach, which ensures high yields and purity of the desired mono-protected product. Detailed experimental protocols for both mono- and bis-Fmoc protection are provided, alongside quantitative data and workflow visualizations to support practical application in research and development.

The Challenge of Direct Mono-Protection

Ethylenediamine, a fundamental C2 building block, possesses two primary amine groups of identical reactivity. The direct reaction of ethylenediamine with an Fmoc reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), presents a significant synthetic challenge. The reaction can lead to a mixture of the desired mono-Fmoc product, the di-Fmoc byproduct, and unreacted starting material, making purification difficult and lowering the yield of the target compound.[1]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction for attaching the Fmoc group to an amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the Fmoc reagent. This forms a carbamate linkage. The reaction is typically performed under mild alkaline conditions to neutralize the acid byproduct (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to ensure the amine remains in its more nucleophilic, free base form.[2][3]

Caption: General mechanism of Fmoc protection of an amine.

A Robust Orthogonal Strategy for Mono-Fmoc-Ethylenediamine

To overcome the challenge of di-protection, a three-step orthogonal protection strategy is the most reliable and widely reported method for synthesizing mono-Fmoc-ethylenediamine.[4][5] This approach involves:

-

Mono-Boc Protection: One amine group is first protected with the acid-labile tert-butyloxycarbonyl (Boc) group.

-

Fmoc Protection: The remaining free amine is then protected with the base-labile Fmoc group.

-

Selective Boc Deprotection: The Boc group is selectively removed under acidic conditions, leaving the Fmoc group intact to yield the desired product, typically as a salt.

This strategy is highly effective because the Boc and Fmoc groups have orthogonal stability—one is removed by acid, the other by base—allowing for precise, selective manipulation.[2]

Caption: Workflow for the orthogonal synthesis of mono-Fmoc-ethylenediamine.

Experimental Protocols

Protocol 4.1: Synthesis of N-Boc-ethylenediamine (Step 1)

This protocol is adapted from procedures that utilize an excess of ethylenediamine to favor mono-protection.[5]

-

Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethylenediamine (10 equivalents) and tetrahydrofuran (THF, 400 mL). Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Reaction: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent, e.g., 50.0 g, 229 mmol) in 400 mL of THF. Add this solution to the stirred ethylenediamine solution via the addition funnel over 45-60 minutes.

-

Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

-

Work-up: Quench the reaction by adding 500 mL of water. Saturate the aqueous phase with solid potassium carbonate (K₂CO₃) to reduce the solubility of the product.

-

Extraction: Separate the organic and aqueous phases. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a pale yellow oil.

-

Purification: The crude product can be further purified by dissolving it in toluene and concentrating again to azeotropically remove any remaining ethylenediamine.

Protocol 4.2: Synthesis of N-Boc, N'-Fmoc-ethylenediamine (Step 2)

-

Setup: Dissolve N-Boc-ethylenediamine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents) dropwise to the solution.[4]

-

Fmoc Reagent Addition: Add Fmoc-OSu (1 equivalent) to the mixture all at once.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Wash the reaction mixture with 1 M K₂CO₃ (aq.), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 4.3: Synthesis of N-Fmoc-ethylenediamine • TFA Salt (Step 3)

This protocol describes the selective acidic cleavage of the Boc group.[4][5]

-

Setup: Dissolve N-Boc, N'-Fmoc-ethylenediamine (1 equivalent) in DCM (approx. 5 mL per gram of starting material) in a round-bottom flask and cool in an ice bath.

-

Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA).

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 20-30 minutes.

-

Work-up: Concentrate the reaction mixture to an oil under reduced pressure. To remove residual TFA, dissolve the oil in toluene and concentrate again. The resulting product is the TFA salt of N-Fmoc-ethylenediamine.

Protocol 4.4: Synthesis of N,N'-bis(Fmoc)-ethylenediamine

For applications requiring the di-protected derivative, a more direct approach with adjusted stoichiometry is effective.

-

Setup: Dissolve ethylenediamine (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5-3 equivalents).

-

Reaction: Cool the mixture to 0 °C. Add a solution of Fmoc-Cl (2.2 equivalents) in dioxane dropwise over 1 hour.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the solid sequentially with water, dilute HCl, and finally with diethyl ether to remove impurities. Dry the product under vacuum.

Quantitative Data Summary

The following tables summarize typical yields and key physical properties for the compounds involved in the orthogonal synthesis of mono-Fmoc-ethylenediamine.

Table 1: Reaction Yields for Orthogonal Synthesis

| Step | Product | Typical Yield | Reference |

|---|---|---|---|

| 1 | N-Boc-ethylenediamine | 80% | [5] |

| 2 & 3 | N-Fmoc-ethylenediamine (from N-Boc-EDA intermediate) | ~55% (over 2 steps) | [4] |

| Overall | N-Fmoc-ethylenediamine (from Ethylenediamine) | ~32-45% |[4][5] |

Table 2: Physical and Spectroscopic Data

| Compound | Form | Melting Point (°C) | Key ¹H NMR Data (CDCl₃, δ ppm) | Reference |

|---|---|---|---|---|

| N-Boc-ethylenediamine | Pale yellow oil | N/A | 4.90 (br s, 1H), 3.16 (q, 2H), 2.78 (t, 2H), 1.43 (s, 9H) | [5] |

| N-Fmoc-ethylenediamine • HCl | White to pale yellow solid | ~175 | Not readily available | [1] |

Conclusion

While the direct Fmoc protection of ethylenediamine is mechanistically straightforward, it is synthetically impractical for achieving high yields of the mono-protected product. The orthogonal protection strategy, employing a Boc group as a transient protecting element, offers a robust, reliable, and scalable route to N-Fmoc-ethylenediamine. The detailed protocols and data presented in this guide provide researchers with the necessary information to successfully synthesize and utilize this important bifunctional building block in peptide synthesis, drug discovery, and materials science.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

An In-Depth Technical Guide to Mono-Fmoc Ethylene Diamine Hydrochloride (CAS: 166410-32-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-Fmoc ethylene diamine hydrochloride, a critical building block in modern chemical biology and drug development. This document details its chemical and physical properties, safety information, and core applications, with a focus on experimental protocols and workflows.

Core Chemical and Physical Properties

This compound is a mono-protected diamine widely utilized as a linker in peptide synthesis, bioconjugation, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a base-labile handle, allowing for selective deprotection and subsequent functionalization of the primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 166410-32-8 | [1] |

| Molecular Formula | C₁₇H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 318.80 g/mol | [1] |

| Appearance | White to pale yellow solid/powder | [3][4] |

| Purity | ≥98% (TLC) | [1][4] |

| Melting Point | ~175°C | [3] |

| Solubility | Soluble in water, ethanol, and methanol. Soluble in DMF. | [3][5] |

| Storage | 2-8°C, protect from light | [4] |

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety protocols should be followed when handling this compound.

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H410: Very toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |

| P391: Collect spillage. | |

| P501: Dispose of contents/container in accordance with local regulations. |

Synthesis and Manufacturing

The synthesis of this compound generally involves the reaction of a fluorenylmethyloxycarbonyl--activating agent with ethylenediamine under controlled conditions to achieve mono-substitution.

General Synthesis Protocol

A common method for the preparation of N-1-Fmoc-1,2-diaminoethane hydrochloride involves reacting N-fluorene formaldehyde with 1,2-diaminoethane under alkaline conditions, followed by the addition of hydrochloric acid.[3] Another approach involves the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine to achieve mono-protection, which can then be followed by Fmoc protection of the remaining free amine.

Applications in Research and Development

The primary application of this compound is as a bifunctional linker in chemical synthesis. Its protected primary amine and free secondary amine allow for sequential and site-specific modifications of molecules.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be used to introduce a short, flexible spacer within a peptide sequence or to attach a cargo molecule to the peptide. The Fmoc group is compatible with standard Fmoc-based SPPS chemistry.

Bioconjugation and Linker Chemistry

This compound is a valuable building block in bioconjugate chemistry, where it can be used to link peptides, proteins, oligonucleotides, or small molecules.[1][6] The diamine spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the primary amine for subsequent reactions. This is typically achieved using a solution of piperidine in a polar aprotic solvent.

Materials:

-

Fmoc-protected substrate (e.g., this compound coupled to a molecule of interest)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

-

Analytical HPLC for monitoring

Procedure:

-

Dissolve the Fmoc-protected substrate in the 20% piperidine/DMF solution.

-

Stir the reaction mixture at room temperature.

-

The deprotection is typically complete within 30 minutes.

-

Monitor the reaction progress by HPLC by observing the disappearance of the UV-active Fmoc-protected starting material.

-

Upon completion, remove the piperidine and DMF under reduced pressure. Co-evaporation with a suitable solvent like toluene can aid in removing residual piperidine.

-

The resulting amine-containing product can often be used in the next step without further purification.

Protocol for Coupling to a Carboxylic Acid in Solution Phase

This protocol describes the coupling of the free amine of this compound to a molecule containing a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

Base (e.g., DIPEA or TEA)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Reaction vessel and magnetic stirrer

-

Analytical and preparative HPLC for monitoring and purification

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.0-1.2 eq) and additional base (to neutralize the hydrochloride salt) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, quench the reaction (e.g., by adding water).

-

Remove the solvent under reduced pressure.

-

Purify the resulting conjugate by preparative HPLC.

Analytical Methods for Characterization

The purity and identity of this compound and its derivatives can be assessed using standard analytical techniques.

Table 3: Analytical Methods

| Technique | Purpose | Typical Observations |

| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring | A single spot indicates high purity. The disappearance of a starting material spot indicates reaction completion. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak in the chromatogram. Purity is calculated from the peak area. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra confirm the chemical structure by showing characteristic peaks for the Fmoc group and the ethylene diamine backbone. |

| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum will show a peak corresponding to the molecular ion of the compound. |

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Workflow for the deprotection of the Fmoc group.

Caption: Workflow for coupling to a carboxylic acid.

Caption: General cycle for Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to the Physical Properties of Fmoc-NH(CH2)2NH2·HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride, commonly known as Fmoc-NH(CH2)2NH2·HCl. This key building block is extensively utilized in solid-phase peptide synthesis (SPPS) and as a linker in the development of complex bioconjugates and pharmaceutical compounds. Understanding its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and achieving desired outcomes in synthetic workflows.

Core Physical and Chemical Properties

Fmoc-NH(CH2)2NH2·HCl is the hydrochloride salt of mono-Fmoc protected ethylenediamine. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for one of the primary amines, allowing for selective deprotection and subsequent chain elongation in peptide synthesis. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics.

Data Presentation: Physical Properties of Fmoc-NH(CH2)2NH2·HCl

| Property | Value | Source(s) |

| Chemical Name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | [1] |

| Synonyms | Fmoc-1,2-diaminoethane·HCl, Fmoc-EDA·HCl, N-Fmoc-ethylenediamine hydrochloride | [1] |

| CAS Number | 391624-46-7 (for the hydrochloride salt) | [1] |

| 166410-32-8 (often cited for the free base) | ||

| Molecular Formula | C₁₇H₁₈N₂O₂·HCl | [1] |

| Molecular Weight | 318.80 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [2] |

| Melting Point | 214-219 °C | |

| Purity | ≥95% to ≥98% (typical, as per supplier specifications) | [1] |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Solubility Profile

Precise quantitative solubility data for Fmoc-NH(CH2)2NH2·HCl is not extensively published. However, qualitative assessments and empirical observations provide valuable guidance for its handling and use in various solvent systems.

-

Aqueous Solvents: The compound is reported to be very soluble in water .[2] The hydrochloride salt form contributes significantly to its aqueous solubility.

-

Polar Protic Solvents: It is described as soluble in ethanol and methanol .[2]

-

Polar Aprotic Solvents: Dissolving Fmoc-NH(CH2)2NH2·HCl in common organic synthesis solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) can be challenging. Due to the presence of the hydrochloride salt, the compound may have limited solubility and a tendency to precipitate. To achieve dissolution in these solvents, it is often necessary to neutralize the salt by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA).[3]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for the accurate determination of the melting point range of a solid organic compound like Fmoc-NH(CH2)2NH2·HCl.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Fmoc-NH(CH2)2NH2·HCl sample, finely powdered

-

Spatula

-

Mortar and pestle (optional, if sample is not a fine powder)

Procedure:

-

Sample Preparation: Place a small amount of the dry Fmoc-NH(CH2)2NH2·HCl powder onto a clean, dry surface. If necessary, gently crush the sample into a fine powder using a spatula or mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powder, trapping a small amount of the sample. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the heating rate on the apparatus to high.

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a slow, controlled ramp (e.g., 1-2°C per minute).

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The two recorded temperatures constitute the melting point range.

-

-

Confirmation: For high accuracy, repeat the measurement with a fresh sample.

Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a method to assess the solubility of Fmoc-NH(CH2)2NH2·HCl in various solvents.

Materials:

-

Fmoc-NH(CH2)2NH2·HCl

-

A selection of solvents (e.g., Water, DMF, DMSO, Methanol, Dichloromethane)

-

Small vials (e.g., 2 mL glass vials) with caps

-

Analytical balance

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Initial Solubility Test:

-

Add a pre-weighed amount of Fmoc-NH(CH2)2NH2·HCl (e.g., 5 mg) to each vial.

-

Add a specific volume of the corresponding solvent (e.g., 0.5 mL) to each vial.

-

Cap the vials and vortex for 30-60 seconds at room temperature.

-

Visually inspect for complete dissolution. Note the results as "soluble," "partially soluble," or "insoluble."

-

-

Procedure for Organic Solvents (if insoluble):

-

To the vials containing organic solvents where the compound was insoluble, add a stoichiometric equivalent of a base (e.g., DIEA) relative to the HCl salt.

-

Vortex again for 30-60 seconds and observe any changes in solubility.

-

-

Semi-Quantitative Assessment (for soluble samples):

-

If the compound dissolves completely in the initial test, continue to add pre-weighed portions of the solute (e.g., in 5 mg increments) to the same vial.

-

After each addition, vortex thoroughly until the solid is fully dissolved.

-

Continue this process until a saturated solution is formed (i.e., solid material remains undissolved even after vigorous mixing).

-

Calculate the approximate solubility in mg/mL based on the total mass of solute dissolved in the known volume of solvent.

-

Mandatory Visualization

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-NH(CH2)2NH2·HCl is commonly used to introduce a primary amine functional group onto a solid support or at a specific position within a peptide sequence. The following diagram illustrates the initial steps of incorporating this linker onto a resin and the subsequent first amino acid coupling in SPPS.

Caption: Workflow for SPPS using Fmoc-NH(CH2)2NH2·HCl as a linker.

References

In-Depth Technical Guide: Mono-Fmoc Ethylene Diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, applications, and handling of mono-Fmoc ethylene diamine hydrochloride. This key bifunctional linker plays a significant role in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a diamine derivative where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protecting group strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection and elongation of peptide chains under mild basic conditions, while other protecting groups on amino acid side chains remain intact.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 318.80 g/mol | [1][2][3] |

| Empirical Formula | C₁₇H₁₉ClN₂O₂ | [1][3] |

| CAS Number | 166410-32-8 | [2] |

| Purity | ≥98% | [2][4] |

| Appearance | White to pale yellow solid | [5] |

| Solubility | Soluble in water, ethanol, and methanol | [5] |

| Storage Temperature | 2-8°C | [4] |

Key Applications and Experimental Workflow

The primary application of this compound is as a building block or linker in chemical synthesis.[2] Its bifunctional nature, with a protected primary amine and a free primary amine (in its salt form), allows for sequential conjugations.

A common application is its use in Solid-Phase Peptide Synthesis (SPPS). The free amine can be coupled to a solid support resin or to the C-terminus of a peptide chain. Following this, the Fmoc group can be removed to expose a new primary amine, allowing for the further extension of the peptide chain or the attachment of another molecule, such as a fluorophore or a drug molecule.

Below is a diagram illustrating the general workflow for incorporating mono-Fmoc ethylene diamine into a peptide synthesis workflow.

References

Base-lability of the Fmoc protecting group

An In-depth Technical Guide on the Base-Lability of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is primarily due to its unique base-lability, which allows for a mild and orthogonal deprotection strategy in conjunction with acid-labile side-chain protecting groups.[1][3][4][5] This orthogonality is critical in SPPS, as it permits the selective removal of the N-terminal α-amino protecting group of the growing peptide chain without disturbing the acid-sensitive protecting groups on the amino acid side chains or the linkage to the solid support.[1][5] This guide provides a comprehensive technical overview of the Fmoc group's base-lability, including its chemical mechanism, quantitative data on its cleavage under various conditions, detailed experimental protocols, and a discussion of potential side reactions and alternative deprotection reagents.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed process that proceeds via a β-elimination (E1cB) mechanism.[3][4][5][6] The key structural feature of the Fmoc group is the fluorenyl ring system, which renders the proton at the C9 position acidic.[1][7]

The deprotection process occurs in two main steps:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][7]

-

β-Elimination: This initial deprotonation is followed by a β-elimination reaction, which leads to the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1][4][5]

-

Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene intermediate is then scavenged by the excess amine (e.g., piperidine) to form a stable adduct.[1][7] This prevents DBF from participating in unwanted side reactions with the deprotected N-terminus of the peptide.[6]

The formation of the stable dibenzofulvene-piperidine adduct is a key feature of Fmoc chemistry, as this adduct has a strong UV absorbance at approximately 301 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction.[4][8][9]

Factors Influencing Fmoc Group Lability

The rate and efficiency of Fmoc deprotection are influenced by several factors:

-

Base Selection and Concentration: The choice of base and its concentration are critical. Piperidine at 20% (v/v) in N,N-dimethylformamide (DMF) is the most common reagent.[2][10] While higher concentrations can accelerate deprotection, they may also increase the risk of side reactions.[2] Other bases such as piperazine, 4-methylpiperidine (4-MP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used.[11][12][13][14]

-

Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are preferred as they facilitate the deprotection reaction more effectively than less polar solvents like dichloromethane (DCM).[2][5][7]

-

Temperature: While most deprotection reactions are carried out at room temperature, temperature can influence the reaction rate. Some studies have explored thermal cleavage of the Fmoc group at elevated temperatures.[15][16]

-

Steric Hindrance: The amino acid sequence of the peptide can affect the accessibility of the Fmoc group to the base. Bulky amino acids near the N-terminus may lead to slower deprotection kinetics.[17]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc removal is often quantified by the reaction half-life (t½) or the time required for complete deprotection under specific conditions.

| Base | Concentration | Solvent | Time for >99% Deprotection (Fmoc-Val-OH) | Reference(s) |

| Piperidine | 1% (v/v) | DMF | > 5 min | [18][19] |

| Piperidine | 2% (v/v) | DMF | > 5 min | [18][19] |

| Piperidine | 5% (v/v) | DMF | ~ 3 min | [18][19] |

| Piperidine | 20% (v/v) | DMF | < 3 min | [18][19] |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine | [13][20] |

| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | Slower for Arginine at short times | [13][20] |

| DBU | 2% (v/v) | DMF | Rapid | [12] |

| Pyrrolidine | 20% (v/v) | DMF | Efficient | [6] |

| Sodium Hydroxide | 0.25 M | Methanol/Water (1:1) | Quantitative | [21] |

| Compound | Base | Solvent | Half-life (t½) | Reference(s) |

| Fmoc-Val | 50% Morpholine | DMF | 1 min | [7] |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 min | [7] |

| Fmoc-Ala-OtBu | 50% Morpholine | DCM | 120 min | [7] |

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection in SPPS

This protocol outlines a typical procedure for the manual removal of the Fmoc group from a resin-bound peptide.

Materials and Reagents:

-

Peptidyl-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)[8][22]

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Reaction vessel for manual peptide synthesis

-

Shaker or nitrogen bubbling apparatus for agitation

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for at least 30-60 minutes in the reaction vessel.[22]

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2]

-

Solution Drainage: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for an additional 5-15 minutes. The total deprotection time is typically around 7-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-piperidine adduct.[22] Follow with washes with DCM and a final wash with DMF to prepare for the next coupling step.

-

Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine, indicating complete Fmoc removal.

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

This protocol describes the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the released DBF-piperidine adduct.[8] This method is commonly used in automated peptide synthesizers.[23][24]

Materials and Reagents:

-

Effluent from the deprotection step (containing the DBF-piperidine adduct)

-

DMF, peptide synthesis grade (for dilution)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect Filtrate: During the deprotection step (Protocol 1, steps 3-5), collect the drained solution containing the DBF-piperidine adduct.

-

Dilute to Volume: Dilute the collected filtrate with a known volume of DMF to ensure the absorbance reading is within the linear range of the spectrophotometer.[2]

-

Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DBF-piperidine adduct, which is approximately 301 nm.[8] Use DMF as a blank.

-

Quantification: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically around 7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration of the adduct.

Potential Side Reactions

While Fmoc deprotection is generally efficient, several side reactions can occur, particularly with sensitive peptide sequences:

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide (aspartimide) under basic conditions.[12][14] This can lead to subsequent side products, including the formation of β-aspartyl peptides.[14] The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to minimize this side reaction.[12][14]

-

Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to termination of the peptide chain.[14]

-

Racemization: Although less common with Fmoc chemistry compared to other methods, some level of racemization can occur, particularly at the C-terminal cysteine residue.[12]

-

Premature Cleavage: In some cases, particularly with certain amino acid derivatives or if the DMF solvent contains amine impurities, premature cleavage of the Fmoc group can occur.[17]

Alternative Deprotection Reagents

Concerns over the toxicity and environmental impact of piperidine have led to the investigation of alternative reagents for Fmoc removal.[11] Some of these alternatives include:

-

4-Methylpiperidine (4-MP): Behaves similarly to piperidine in terms of deprotection efficiency.[13][20]

-

Piperazine: A less nucleophilic base that can reduce side reactions like aspartimide formation.[12][13] It is sometimes used in combination with DBU.[25]

-

3-(Diethylamino)propylamine (DEAPA): Identified as a viable "green" alternative to piperidine.[11]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be used for rapid deprotection, though it does not form a stable adduct with DBF, necessitating efficient washing.[14]

-

Pyrrolidine: Shows efficient Fmoc removal and DBF scavenging properties.[6]

Conclusion

The base-lability of the Fmoc group is a fundamental principle that has enabled the routine synthesis of complex peptides. A thorough understanding of its chemical mechanism, the factors influencing its cleavage, and potential side reactions is essential for researchers, scientists, and drug development professionals. By employing optimized protocols, monitoring the deprotection step, and considering alternative reagents when necessary, the efficiency and fidelity of solid-phase peptide synthesis can be maximized, leading to the successful production of high-purity peptides for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

- 17. benchchem.com [benchchem.com]

- 18. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 25. Deprotection - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for Mono-FMOC Ethylene Diamine Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Mono-FMOC ethylene diamine hydrochloride in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the C-terminal modification of peptides, introducing a primary amine for further functionalization or to produce peptide amides.

Introduction

This compound is a bifunctional linker used in Fmoc-based solid-phase peptide synthesis.[1][2] It possesses a primary amine at one end and an Fmoc-protected amine at the other, separated by an ethylene spacer. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group, which is stable under the acidic conditions used for peptide cleavage from the resin, providing orthogonality in peptide synthesis.[3][4]

The primary application of this reagent is to introduce a C-terminal primary amine, which can be used for various downstream applications, including:

-

Synthesis of peptide amides: The terminal amine can be left unmodified to generate a C-terminal amide upon cleavage.

-

Conjugation: The primary amine serves as a handle for the attachment of other molecules, such as fluorophores, biotin, or polyethylene glycol (PEG).

-

Dendrimer and branched peptide synthesis: The amine can be used as a branching point for the synthesis of more complex peptide structures.

-

Spacer arm: The ethylene diamine moiety can act as a short, flexible spacer between the peptide and another functional group.

Data Presentation

While specific quantitative data for the use of this compound is not extensively published, the following table summarizes typical expected outcomes based on standard Fmoc-SPPS protocols. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

| Parameter | Typical Range | Notes |

| Coupling Efficiency | >95% | Monitored by qualitative ninhydrin test. Incomplete coupling may require a second coupling step. |

| Overall Yield | 15-40% | Highly dependent on the length and sequence of the peptide. |

| Purity (Crude) | 50-80% | Dependent on the peptide sequence and success of each coupling and deprotection step. Purification by reverse-phase HPLC is typically required. |

| Purity (Purified) | >95% | Achievable with standard HPLC purification protocols. |

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence during solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Fmoc-compatible solid support (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

-

Fmoc-protected amino acids

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

-

Fmoc Deprotection Solution:

-

20% piperidine in DMF

-

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Precipitation and Wash Solvent:

-

Cold diethyl ether

-

Protocol 1: Attachment of this compound to a Carboxylic Acid Resin (e.g., Wang Resin)

This protocol describes the initial step of attaching the diamine linker to a resin with a carboxylic acid functionality.

-

Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

-

Activation of Resin Carboxylic Acid:

-

In a separate vial, dissolve HATU (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DMF.

-

Add this activation mixture to the swollen resin and agitate for 15-30 minutes.

-

-

Coupling of this compound:

-

In another vial, dissolve this compound (4 equivalents) and DIPEA (4 equivalents) in DMF.

-

Add the diamine solution to the activated resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the first Fmoc deprotection and subsequent coupling of the first amino acid.

Protocol 2: Coupling of this compound to a Peptide C-Terminus

This protocol is for modifying a peptide that has already been synthesized on the resin and has a free C-terminal carboxylic acid.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS protocols. The C-terminal amino acid should remain attached to the resin.

-

Cleavage of Peptide from Resin (with side-chain protection): Cleave the peptide from the 2-chlorotrityl chloride resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

-

Activation of Peptide Carboxylic Acid:

-

Dissolve the protected peptide in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the peptide solution and stir for 10-15 minutes to activate the C-terminal carboxylic acid.

-

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF.

-

Add the diamine solution to the activated peptide solution.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Precipitate the crude peptide-diamine conjugate with cold diethyl ether.

-

Purify the product using reverse-phase HPLC.

-

Protocol 3: Standard Fmoc-SPPS Cycle after Diamine Coupling

Once the Mono-FMOC ethylene diamine is attached to the resin, the synthesis of the peptide chain continues with standard Fmoc-SPPS cycles.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Perform a ninhydrin test to check for complete coupling. If the test is positive (blue color), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 1-3 for each amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the C-terminally modified peptide from the resin and removing all acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail (e.g., Reagent K) to the dry resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.

-

-

Isolation and Purification:

-

Centrifuge the suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase HPLC.

-

Visualizations

The following diagrams illustrate the chemical structures and workflows described in these application notes.

Caption: Chemical structure of this compound.

Caption: Workflow for SPPS using this compound.

Caption: Logical relationship of reagents and processes.

References

Application Notes and Protocols for Coupling Mono-Fmoc Ethylene Diamine as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-N-(9-fluorenylmethoxycarbonyl) ethylene diamine (mono-Fmoc ethylene diamine) is a versatile bifunctional linker widely employed in solid-phase synthesis. Its heterobifunctional nature, possessing a base-labile Fmoc-protected amine and a free primary amine, makes it an invaluable tool for tethering molecules to solid supports or for conjugating different molecular entities, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The ethylene diamine spacer provides a short, flexible linkage. This document provides detailed protocols for the coupling of mono-Fmoc ethylene diamine to a solid support, subsequent manipulations, and final cleavage, along with relevant quantitative data and workflow visualizations.

Data Presentation

Table 1: Reagents and Solvents for Solid-Phase Protocols

| Reagent/Solvent | Abbreviation | Purpose |

| Mono-Fmoc ethylene diamine hydrochloride | Fmoc-NH(CH₂)₂NH₂·HCl | Linker |

| 2-Chlorotrityl chloride (2-CTC) resin | 2-CTC resin | Solid Support |

| Dichloromethane | DCM | Solvent (swelling, washing, coupling) |

| N,N-Dimethylformamide | DMF | Solvent (swelling, washing, coupling) |

| N,N-Diisopropylethylamine | DIPEA | Base (coupling, neutralization) |

| Piperidine | - | Fmoc deprotection |

| Acetic Anhydride | Ac₂O | Capping agent |

| Methanol | MeOH | Capping agent, quenching |

| Trifluoroacetic acid | TFA | Cleavage reagent |

| Triisopropylsilane | TIS | Scavenger (cleavage) |

| 1-Hydroxybenzotriazole | HOBt | Coupling additive (reduces racemization) |

| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |

| (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Coupling agent |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Coupling agent |

Table 2: Typical Conditions for Coupling Mono-Fmoc Ethylene Diamine to 2-CTC Resin

| Parameter | Condition |

| Resin | 2-Chlorotrityl chloride (100-200 mesh) |

| Linker | This compound (1.5 - 2.0 eq.) |

| Base | DIPEA (3.0 - 4.0 eq.) |

| Solvent | Anhydrous DCM or THF |

| Reaction Time | 1 - 3 hours |

| Temperature | Room Temperature |

| Capping Solution | DCM:MeOH:DIPEA (17:2:1 v/v/v) |

Experimental Protocols

Protocol 1: Coupling of Mono-Fmoc Ethylene Diamine to 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the mono-Fmoc ethylene diamine linker to a highly acid-labile 2-chlorotrityl chloride resin.[1]

1. Resin Swelling:

-

Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1 g, with a substitution of 1.0 mmol/g) into a fritted reaction vessel.

-

Add anhydrous dichloromethane (DCM, ~10-15 mL per gram of resin) to the vessel.

-

Allow the resin to swell for at least 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

-

After swelling, drain the DCM.

2. Linker Coupling:

-

In a separate flask, dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in anhydrous DCM or tetrahydrofuran (THF). A minimal amount of DMF can be added if solubility is an issue.

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 to 4.0 equivalents) to the linker solution to neutralize the hydrochloride salt and facilitate the reaction.

-

Add the linker solution to the swollen resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1 to 3 hours.[1]

3. Capping of Unreacted Sites:

-

After the coupling reaction, drain the linker solution.

-

To cap any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) to the resin.[2]

-

Agitate for 30 minutes at room temperature.

-

Drain the capping solution.

4. Washing:

-

Wash the resin thoroughly to remove excess reagents and by-products. Perform the following washes, agitating for 1-2 minutes for each wash:

-

DCM (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

-

Dry the resin under vacuum to a constant weight.

5. Determination of Loading (Optional but Recommended):

-

The loading of the linker on the resin can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, accurately weighed sample of the dried resin.[3]

-

Treat a known weight of resin (e.g., 5-10 mg) with a 20% solution of piperidine in DMF.

-

Measure the absorbance of the dibenzofulvene-piperidine adduct in the supernatant at approximately 301 nm.[3]

Protocol 2: Fmoc Deprotection of the Resin-Bound Linker

This protocol removes the Fmoc protecting group from the immobilized ethylene diamine linker, exposing a primary amine for subsequent coupling reactions.

1. Resin Preparation:

-

Swell the Fmoc-ethylene diamine-functionalized resin in DMF for at least 30 minutes.

2. Fmoc Removal:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the piperidine solution.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

-

The resin now has a free primary amine and is ready for the next coupling step. A Kaiser test can be performed on a few beads of resin to confirm the presence of the free amine.

Protocol 3: Coupling of a Carboxylic Acid to the Deprotected Linker

This protocol describes the coupling of a molecule with a carboxylic acid moiety (e.g., a drug, another linker, or a building block) to the free amine of the ethylene diamine linker.

1. Resin Preparation:

-

Start with the deprotected and washed resin from Protocol 2.

2. Activation and Coupling:

-

In a separate vessel, dissolve the carboxylic acid (2-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent and, if necessary, an additive. Common choices include:

-

HATU/DIPEA: Add HATU (1.95 equivalents) and DIPEA (3.0 equivalents) to the carboxylic acid solution and pre-activate for 1-2 minutes before adding to the resin.

-

DIC/HOBt: Add HOBt (2.0 equivalents) and DIC (2.0 equivalents) to the carboxylic acid solution.

-

-

Add the activated carboxylic acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

3. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

The resin can then be taken forward for further synthetic steps or for final cleavage.

Protocol 4: Cleavage of the Conjugate from the 2-Chlorotrityl Resin

This protocol describes the mild acidic cleavage of the final synthesized molecule from the 2-CTC resin, which keeps most acid-labile side-chain protecting groups intact. For complete deprotection of all protecting groups, a stronger acid cocktail is required.

1. Resin Preparation:

-

Wash the final resin-bound product with DCM (3-5 times) and dry it under vacuum.

2. Mild Cleavage (to yield a protected fragment):

-

Prepare a cleavage solution of TFA in DCM (e.g., 1-5% TFA v/v). For very acid-sensitive compounds, a solution of acetic acid or trifluoroethanol in DCM can be used.

-

Add the cleavage solution to the dried resin.

-

Agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with additional cleavage solution or DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

3. Strong Cleavage (for full deprotection):

-

Prepare a cleavage cocktail appropriate for the protecting groups used in the synthesis. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3]

-

Add the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-4 hours.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Isolate the product by centrifugation and decantation of the ether.

-

Wash the product with cold ether and dry under vacuum.

Mandatory Visualization

Caption: Workflow for Coupling Mono-Fmoc Ethylene Diamine to 2-CTC Resin.

Caption: General Workflow for Synthesis using the Ethylene Diamine Linker.

References

Application Notes and Protocols for Mono-Fmoc Ethylene Diamine Hydrochloride in Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-Fmoc ethylene diamine hydrochloride is a versatile bifunctional linker widely employed in bioconjugation chemistry. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected primary amine and a free primary amine (as a hydrochloride salt), allows for the sequential and controlled conjugation of a wide array of molecules. The Fmoc group provides a stable protecting group that can be selectively removed under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of peptides.[1][2][3] The free amine allows for coupling to various molecules, including peptides, drugs, and nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 166410-32-8[1] |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HCl[1] |

| Molecular Weight | 318.80 g/mol [1] |

| Appearance | White to pale yellow solid |

| Purity | ≥98% (TLC)[4] |

| Storage | 2-8°C[4] |

Applications in Bioconjugation

This compound serves as a critical building block in several bioconjugation strategies, including:

-

Solid-Phase Peptide Synthesis (SPPS): Incorporation as a linker to introduce a free amine for further functionalization of peptides.[3][5]

-

Drug Conjugation: Acting as a spacer to attach cytotoxic drugs to targeting moieties like antibodies, forming Antibody-Drug Conjugates (ADCs).[1][6][7]

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles to enable the attachment of targeting ligands or therapeutic agents.

-

Oligonucleotide Labeling: Introducing a reactive amine to oligonucleotides for the attachment of fluorescent dyes or other labels.

-

Biosensor Development: Serving as a linker to immobilize peptides or other biorecognition elements onto sensor surfaces.[8][9]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of the mono-Fmoc ethylene diamine linker at the C-terminus of a peptide on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated linker solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates complete coupling).[5]

-